molecular formula C18H20N4O5 B11068874 7'-nitro-1-propyl-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione

7'-nitro-1-propyl-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione

Cat. No.: B11068874
M. Wt: 372.4 g/mol
InChI Key: DQGQVAGIUNPNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex heterocyclic structure with fused rings, containing a quinoline core.
  • Its systematic name indicates the presence of a nitro group at the 7’ position, a propyl substituent, and a spiro-fused pyrimidine-pyrroloquinoline ring system.
  • The compound’s unique arrangement of atoms contributes to its intriguing properties.
  • Preparation Methods

      Synthetic Routes: While specific synthetic methods for this exact compound may not be widely documented, we can explore analogous reactions.

      Reaction Conditions: A typical approach might involve cyclization reactions, spiroannulation, and nitration.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Nitric acid (HNO₃) is commonly used for nitration. Other reagents depend on the specific reaction.

      Major Products: These could include derivatives with altered substituents or rearranged ring systems.

  • Scientific Research Applications

      Chemistry: Investigate its role as a building block for novel heterocyclic compounds.

      Biology: Explore its potential as a bioactive molecule affecting cellular processes.

      Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H20N4O5

    Molecular Weight

    372.4 g/mol

    IUPAC Name

    7'-nitro-1-propylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione

    InChI

    InChI=1S/C18H20N4O5/c1-2-7-21-16(24)18(15(23)19-17(21)25)10-11-9-12(22(26)27)5-6-13(11)20-8-3-4-14(18)20/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,19,23,25)

    InChI Key

    DQGQVAGIUNPNRS-UHFFFAOYSA-N

    Canonical SMILES

    CCCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCC4)C(=O)NC1=O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.